1-(2-(Cyclohexylcarbonyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Cyclohexylcarbonyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a cyclohexylcarbonyl group, a carbohydrazonoyl group, and a naphthyl group, all linked to a 3,4-dimethoxybenzoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Cyclohexylcarbonyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate typically involves multiple steps, starting with the preparation of the individual components. The cyclohexylcarbonyl group can be introduced through a Friedel-Crafts acylation reaction, while the carbohydrazonoyl group is often synthesized via hydrazine derivatives. The final coupling of these groups with the naphthyl and 3,4-dimethoxybenzoate moieties is achieved through esterification reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(2-(Cyclohexylcarbonyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthyl and benzoate moieties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions often result in the formation of substituted naphthyl or benzoate derivatives .
Scientific Research Applications
1-(2-(Cyclohexylcarbonyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-(Cyclohexylcarbonyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(Cyclohexylcarbonyl)carbohydrazonoyl)phenyl 4-butoxybenzoate
- 4-bromo-2-(2-(Cyclohexylcarbonyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate
- 4-(2-(Cyclohexylcarbonyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate .
Uniqueness
1-(2-(Cyclohexylcarbonyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
764656-80-6 |
---|---|
Molecular Formula |
C27H28N2O5 |
Molecular Weight |
460.5 g/mol |
IUPAC Name |
[1-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C27H28N2O5/c1-32-24-15-13-20(16-25(24)33-2)27(31)34-23-14-12-18-8-6-7-11-21(18)22(23)17-28-29-26(30)19-9-4-3-5-10-19/h6-8,11-17,19H,3-5,9-10H2,1-2H3,(H,29,30)/b28-17+ |
InChI Key |
XVBLJVBLYWJXGW-OGLMXYFKSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C4CCCCC4)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C4CCCCC4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.